4-Chloro-5-iodo-1-methyl-1H-pyrazole
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Overview
Description
4-Chloro-5-iodo-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. The compound is substituted with a chlorine atom at position 4, an iodine atom at position 5, and a methyl group at position 1. This unique arrangement of substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-1-methyl-1H-pyrazole typically involves the halogenation of a pyrazole precursor. One common method includes the iodination of 4-chloro-1-methyl-1H-pyrazole using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodo-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: m-Chloroperbenzoic acid, acetonitrile, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, tetrahydrofuran, room temperature to reflux.
Major Products Formed:
Substitution: 4-Amino-5-iodo-1-methyl-1H-pyrazole, 4-Thio-5-iodo-1-methyl-1H-pyrazole.
Oxidation: this compound N-oxide.
Reduction: 4-Chloro-1-methyl-1H-pyrazole.
Scientific Research Applications
4-Chloro-5-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of pyrazole-based ligands for coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-1-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
4-Chloro-1-methyl-1H-pyrazole: Lacks the iodine substituent, resulting in different reactivity and biological activity.
5-Iodo-1-methyl-1H-pyrazole:
4-Bromo-5-iodo-1-methyl-1H-pyrazole: Substitutes bromine for chlorine, which can affect the compound’s reactivity and interactions with other molecules.
Uniqueness: 4-Chloro-5-iodo-1-methyl-1H-pyrazole is unique due to the presence of both chlorine and iodine substituents, which confer distinct electronic and steric properties
Biological Activity
4-Chloro-5-iodo-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. The compound features a five-membered ring with two nitrogen atoms and distinct halogen substituents, which influence its reactivity and biological interactions. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The molecular structure of this compound is characterized by:
- Molecular Formula : C4H4ClI N2
- Molecular Weight : 210.45 g/mol
- Structural Characteristics : Contains chlorine at position 4 and iodine at position 5, contributing to its unique reactivity profile.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, particularly those related to cancer cell proliferation.
- Antimicrobial Activity : Exhibits potential as an antimicrobial agent, affecting bacterial cell wall synthesis or function .
Antimicrobial Properties
Research has indicated that pyrazole derivatives, including this compound, possess significant antimicrobial activity against various pathogens. For instance:
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Moderate inhibition | |
Staphylococcus aureus | Significant activity | |
Pseudomonas aeruginosa | Variable activity |
In a study conducted by Chovatia et al., compounds similar to this compound were tested against multiple bacterial strains, showing promising results in inhibiting growth at low concentrations .
Anticancer Activity
The compound has been explored for its potential anticancer properties. It may exert cytotoxic effects on cancer cells through several mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in certain cancer cell lines.
- Apoptosis Induction : Promotes programmed cell death via intrinsic pathways.
A notable study demonstrated that pyrazole derivatives could inhibit tumor growth in xenograft models, highlighting their therapeutic potential .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:
- Anti-inflammatory Activity : A series of pyrazole derivatives showed significant anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Monoamine Oxidase Inhibition : Certain derivatives were identified as effective monoamine oxidase inhibitors, which are crucial for treating depression and other mood disorders .
Comparison with Related Compounds
The unique halogen substitutions in this compound differentiate it from other pyrazoles:
Compound | Substituents | Biological Activity |
---|---|---|
4-Chloro-5-bromo-1-methyl-1H-pyrazole | Bromine instead of iodine | Similar antimicrobial effects |
5-Iodo-1-methyl-1H-pyrazole | Lacks chlorine | Reduced reactivity |
The presence of both chlorine and iodine enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications .
Properties
IUPAC Name |
4-chloro-5-iodo-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClIN2/c1-8-4(6)3(5)2-7-8/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAIJQPDBMCIMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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